molecular formula C9H16N2OS B13321636 4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-2-ol

4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-2-ol

Cat. No.: B13321636
M. Wt: 200.30 g/mol
InChI Key: FWJHBFQLQKNNIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-2-ol is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various drugs and biologically active agents .

Preparation Methods

The synthesis of 4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-2-ol typically involves the reaction of 2-bromo-1-(1,3-thiazol-2-yl)ethanone with 4-aminobutan-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.

Scientific Research Applications

4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-2-ol involves its interaction with various molecular targets and pathways. The thiazole ring can activate or inhibit biochemical pathways and enzymes or stimulate/block receptors in biological systems. This unpredictability allows the compound to reset physiological systems differently, leading to its diverse biological activities .

Comparison with Similar Compounds

Similar compounds to 4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-2-ol include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: An antineoplastic drug.

The uniqueness of this compound lies in its specific structure, which allows it to exhibit a wide range of biological activities and makes it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C9H16N2OS

Molecular Weight

200.30 g/mol

IUPAC Name

4-[1-(1,3-thiazol-2-yl)ethylamino]butan-2-ol

InChI

InChI=1S/C9H16N2OS/c1-7(12)3-4-10-8(2)9-11-5-6-13-9/h5-8,10,12H,3-4H2,1-2H3

InChI Key

FWJHBFQLQKNNIG-UHFFFAOYSA-N

Canonical SMILES

CC(CCNC(C)C1=NC=CS1)O

Origin of Product

United States

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